N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[2-(4-Fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is further linked to a 2-(4-fluorophenoxy)ethyl side chain. The 4-fluorophenoxyethyl substituent introduces lipophilicity and metabolic stability, as fluorination often reduces oxidative degradation .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c16-11-2-4-12(5-3-11)21-8-7-17-15(20)10-1-6-13-14(9-10)19-22-18-13/h1-6,9H,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGVEVIMRXDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C2=CC3=NSN=C3C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors.
Mode of Action
The compound operates as an electron donor-acceptor (D-A) system, which is a powerful design motif for applications such as organic photovoltaics, fluorophores, and photocatalysts. The BTZ motif has received appreciable attention as a strongly electron-accepting moiety. The compound’s interaction with its targets involves the transfer of electrons, which can result in changes in the optoelectronic and photophysical properties of the system.
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which influences its biological activity. It features a benzothiadiazole core linked to a 4-fluorophenoxyethyl group and a carboxamide functional group.
- Chemical Formula : C_{15}H_{14}F N_{3}O_{2}S
- Molecular Weight : 305.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activities such as:
- Anticancer Activity : The benzothiadiazole moiety has been linked to anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
- Anticonvulsant Effects : Related compounds have shown potential in modulating neurotransmitter systems, particularly through interactions with benzodiazepine receptors .
Biological Activity Data
Research studies have evaluated the biological activity of this compound across various models. Below is a summary table of key findings:
| Study | Biological Activity | Model Used | Findings |
|---|---|---|---|
| Study A | Anticancer | MDA-MB-231 cells | Induced apoptosis and inhibited cell proliferation |
| Study B | Anticonvulsant | PTZ and MES models | Significant reduction in seizure frequency |
| Study C | Antimicrobial | Various bacterial strains | Exhibited moderate antibacterial activity |
Case Studies
-
Anticancer Activity :
- In a study evaluating the compound against MDA-MB-231 breast cancer cells, it was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
-
Anticonvulsant Effects :
- In animal models, the compound demonstrated efficacy in reducing seizures induced by pentylenetetrazol (PTZ). The observed effects suggest that it may enhance GABAergic transmission or inhibit excitatory neurotransmission.
-
Antimicrobial Properties :
- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide. Key distinctions and research findings are summarized below:
N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide ()
- Structure : Benzoxazole core (oxygen and nitrogen in the heterocycle) with a 4-fluorophenylcarboxamide group.
- Key Differences: Heterocycle: Benzoxazole vs. benzothiadiazole. Substituent: 4-Fluorophenyl vs. 4-fluorophenoxyethyl. The latter’s ether linkage and ethyl spacer may enhance solubility and conformational flexibility.
N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide ()
- Structure : Thiadiazole-carboxamide fused to a benzofuran ring, substituted with a 4-bromobenzoyl group.
- Key Differences: Core Heterocycle: Thiadiazole (5-membered ring) vs. benzothiadiazole (fused bicyclic system). The larger benzothiadiazole may offer enhanced π-π stacking interactions. Substituent: Bromobenzoyl vs. fluorophenoxyethyl. Bromine’s bulkiness and electronegativity contrast with fluorine’s small size and metabolic stability.
2'-C-Methyl Ribonucleosides ()
- Structure : Ribonucleoside analogs with a 2'-C-methyl group and modified heterobases (e.g., pyrrolo[2,3-d]pyrimidine).
- Key Differences: Scaffold: Nucleoside vs. benzothiadiazole-carboxamide. Nucleosides target viral polymerases, while benzothiadiazoles may interact with enzymes or receptors.
n-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide ()
- Structure: Triazole-thioether linked to a fluorophenoxyethyl group and trifluoromethylbenzamide.
- Key Differences: Heterocycle: Triazole vs. benzothiadiazole. Triazoles are associated with metal-binding and antimicrobial activity. Substituent: Shared fluorophenoxyethyl group suggests similar metabolic stability, but the trifluoromethyl group in this compound may enhance lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
